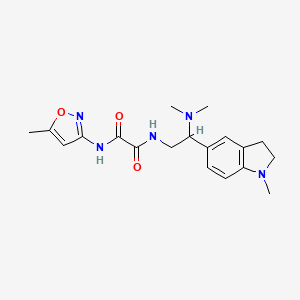
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C19H25N5O3 and its molecular weight is 371.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic compound with significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a molecular formula of C23H30N4O2 and a molecular weight of approximately 394.52 g/mol. It comprises an oxalamide functional group, a dimethylamino group, and a 1-methylindolin-5-yl moiety, which contribute to its unique chemical properties and biological activities.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Indoline Intermediate : The synthesis begins with the preparation of the indoline intermediate through the reduction of indole derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Alkylation : The indoline intermediate is then alkylated with a dimethylaminoethyl halide under basic conditions, typically using potassium carbonate or sodium hydride.
- Oxalamide Formation : The final step involves coupling the resulting product with 5-methylisoxazole under specific reaction conditions to form the oxalamide linkage.
Biological Activity
Research indicates that compounds with oxalamide structures exhibit various biological activities, including:
- Neuropharmacological Effects : Initial studies suggest that this compound may influence neurotransmitter systems, particularly those related to mood regulation and pain modulation.
- Anticonvulsant Properties : In vivo studies have shown that related compounds exhibit protective effects against seizures in animal models, indicating potential anticonvulsant activity.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds featuring oxalamide structures:
- Anticonvulsant Activity : A study demonstrated that compounds with similar structures showed significant protection against seizures induced by maximal electroshock tests in rodent models. The efficacy was dose-dependent, suggesting that further exploration into dosage optimization could enhance therapeutic outcomes.
- Neuroprotective Effects : Research has indicated that related oxalamide derivatives can protect neuronal cells from apoptosis induced by oxidative stress, highlighting their potential in treating neurodegenerative diseases.
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the isoxazole and indoline moieties can significantly alter biological activity, suggesting pathways for future drug development.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-12-9-17(22-27-12)21-19(26)18(25)20-11-16(23(2)3)13-5-6-15-14(10-13)7-8-24(15)4/h5-6,9-10,16H,7-8,11H2,1-4H3,(H,20,25)(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEGSHVNHAPXCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














